Morpholinyl methyl gambogate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholinyl methyl gambogate involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of gambogic acid derivatives with morpholine under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise control of reaction parameters, and purification techniques such as chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Morpholinyl methyl gambogate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Morpholinyl methyl gambogate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Mechanism of Action
The mechanism of action of morpholinyl methyl gambogate involves its interaction with specific molecular targets and pathways. It has been shown to modulate lysosomal pH, disrupt cellular homeostasis, and inhibit specific enzymes such as Cathepsin B . These actions contribute to its potential therapeutic effects, including anti-tumor activity.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to morpholinyl methyl gambogate include:
Gambogic acid: A natural product with similar anti-tumor properties.
Morpholinyl derivatives: Compounds containing the morpholine ring, which have various biological activities.
Uniqueness
This compound is unique due to its specific combination of the morpholine ring and gambogic acid derivative, which imparts distinct chemical and biological properties. Its ability to modulate lysosomal pH and inhibit specific enzymes sets it apart from other similar compounds .
Properties
Molecular Formula |
C43H55NO9 |
---|---|
Molecular Weight |
729.9 g/mol |
IUPAC Name |
methyl (Z)-4-[(1R,2R,8S,17R,19S)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-16-morpholin-4-yl-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11-tetraen-19-yl]-2-methylbut-2-enoate |
InChI |
InChI=1S/C43H55NO9/c1-24(2)11-10-16-41(8)17-15-27-34(45)31-35(46)32-33(44-19-21-50-22-20-44)29-23-30-40(6,7)53-42(38(29)47,18-14-26(5)39(48)49-9)43(30,32)52-37(31)28(36(27)51-41)13-12-25(3)4/h11-12,14-15,17,29-30,32-33,45H,10,13,16,18-23H2,1-9H3/b26-14-/t29-,30-,32?,33?,41+,42-,43-/m1/s1 |
InChI Key |
DOKQHBQFPJZICD-IGBCHRELSA-N |
Isomeric SMILES |
CC(=CCC[C@]1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@]45[C@@H]6C[C@H](C(C4C3=O)N7CCOCC7)C(=O)[C@]5(OC6(C)C)C/C=C(/C)\C(=O)OC)O)C)C |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C(C4C3=O)N7CCOCC7)C(=O)C5(OC6(C)C)CC=C(C)C(=O)OC)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.